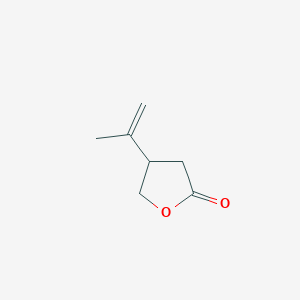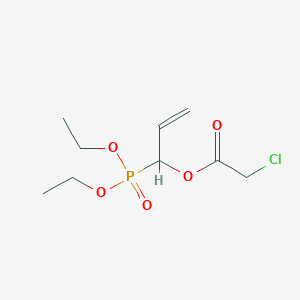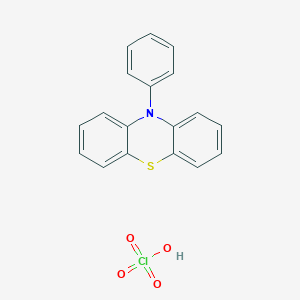
Perchloric acid;10-phenylphenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perchloric acid;10-phenylphenothiazine is a compound that combines the properties of perchloric acid and 10-phenylphenothiazine. Perchloric acid is a strong mineral acid known for its powerful oxidizing properties, while 10-phenylphenothiazine is an organic compound used as a photocatalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of perchloric acid typically involves the treatment of sodium perchlorate with hydrochloric acid, resulting in the precipitation of sodium chloride and the formation of perchloric acid. This reaction can be represented as:
NaClO4+HCl→NaCl+HClO4
The concentrated acid can be purified by distillation .
10-phenylphenothiazine can be synthesized through various methods, including the oxidative coupling of amines under visible-light irradiation. This process involves the use of extended phenothiazines as photocatalysts, which exhibit continuous red shifts of light absorption with increasing numbers of fused rings .
Industrial Production Methods
Industrial production of perchloric acid involves the anodic oxidation of aqueous chlorine at a platinum electrode, which avoids the formation of salts and provides a more direct route to the acid . The production of 10-phenylphenothiazine on an industrial scale would likely involve optimizing the photocatalytic processes to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Perchloric acid is known for its strong oxidizing properties and can participate in various oxidation reactions. It is also used in nonaqueous titrations of weak bases .
10-phenylphenothiazine undergoes several types of reactions, including:
Oxidation: It can act as a photocatalyst in oxidative coupling reactions.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Common reagents used with perchloric acid include hydrochloric acid and sodium perchlorate for its preparation. For 10-phenylphenothiazine, reagents such as amines and visible-light irradiation are commonly used in its photocatalytic reactions .
Major Products Formed
The major products formed from reactions involving perchloric acid include perchlorate salts, which are important components in rocket fuels . Reactions involving 10-phenylphenothiazine typically yield imines and other coupled products .
Scientific Research Applications
Perchloric acid is widely used in analytical chemistry for titrations and as a reagent in various chemical reactions . It is also used in the preparation of perchlorate salts for industrial applications .
10-phenylphenothiazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of perchloric acid involves its strong oxidizing properties, which allow it to participate in various oxidation reactions. It can also act as a strong acid in nonaqueous titrations .
10-phenylphenothiazine exerts its effects through its photocatalytic properties. It can absorb visible light and undergo redox reactions, facilitating the oxidative coupling of amines and other reactions. The molecular targets and pathways involved include the activation of amines and the formation of imines under visible-light irradiation .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: A parent compound of 10-phenylphenothiazine, known for its versatile applications in chemistry and biology.
Extended Phenothiazines: Compounds with longer conjugation lengths that exhibit enhanced photocatalytic properties compared to 10-phenylphenothiazine.
Uniqueness
10-phenylphenothiazine is unique due to its specific photocatalytic properties and its ability to facilitate oxidative coupling reactions under visible-light irradiation. Its structure allows for efficient light absorption and redox behavior, making it a valuable compound in various scientific research applications .
Properties
CAS No. |
52156-15-7 |
|---|---|
Molecular Formula |
C18H14ClNO4S |
Molecular Weight |
375.8 g/mol |
IUPAC Name |
perchloric acid;10-phenylphenothiazine |
InChI |
InChI=1S/C18H13NS.ClHO4/c1-2-8-14(9-3-1)19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19;2-1(3,4)5/h1-13H;(H,2,3,4,5) |
InChI Key |
RCRNHOUYFVUEBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


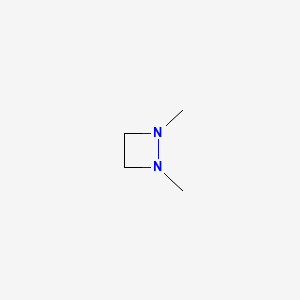
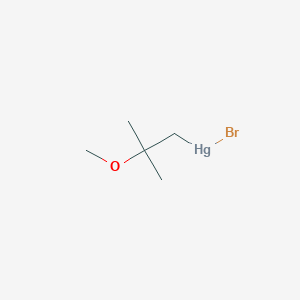
![4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653103.png)

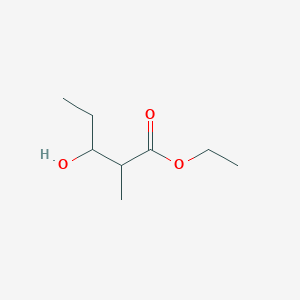
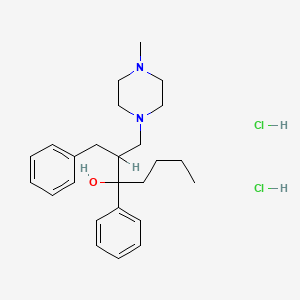

![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)

